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Compound of Interest

Compound Name:
4-Bromo-N,N-dimethyl-1H-

pyrazole-1-sulfonamide

CAS No.: 214342-72-0

Cat. No.: B3116155

Get Quote

Introduction & Scientific Rationale
The 4-bromopyrazole scaffold is a highly versatile N-heterocyclic building block that has

become indispensable in modern medicinal chemistry and structural biology[1]. Characterized

by a five-membered aromatic ring containing adjacent proton-donor (pyrrole-type) and proton-

acceptor (pyridine-type) nitrogen atoms, this scaffold is uniquely positioned to form diverse

hydrogen-bonding networks within enzyme active sites[1].

Mechanistically, the electronegative nitrogen atoms in the pyrazole ring enhance the

polarization of the C4-bromine atom[2]. This polarization creates a localized region of positive

electrostatic potential—known as a "sigma hole"—directly opposite the covalent C–Br bond.

This sigma hole facilitates strong, highly directional halogen bonding with electron-rich protein

residues (such as backbone carbonyls or side-chain carboxylates)[2]. Because of these unique

electrostatic properties, 4-bromopyrazole serves a dual purpose: it acts as a direct competitive

inhibitor for specific metabolic enzymes[3], and it functions as a reactive core for synthesizing

high-affinity, complex inhibitors targeting critical pathways like Human Dihydroorotate

Dehydrogenase (DHODH)[4] and Janus kinases (JAK)[5].
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Direct Enzyme Inhibition: The Case of Alcohol
Dehydrogenase (ADH)
Unsubstituted and mono-substituted pyrazoles are well-documented inhibitors of human liver

ADH, a key enzyme responsible for metabolizing ethanol into acetaldehyde[3][6]. 4-

Bromopyrazole competitively inhibits ADH by interacting with the enzyme and its NAD+

coenzyme to form a stable, catalytically inactive ternary complex[3].

The presence of the halogen at the 4-position significantly increases the binding affinity

compared to the unsubstituted pyrazole. This demonstrates the critical role of the C4

substituent in occupying the hydrophobic substrate-binding pocket and utilizing halogen

bonding to anchor the inhibitor in place[3].

Table 1: Comparative Inhibition Constants ( ) of Pyrazole
Derivatives against Human Liver ADH

Compound Substrate Inhibition Type

Inhibition Constant
(

)

Pyrazole Ethanol Competitive 2.60 µM

4-Bromopyrazole Ethanol Competitive 0.29 µM

4-Methylpyrazole Ethanol Competitive 0.21 µM

4-Iodopyrazole Ethanol Competitive 0.12 µM

Data derived from kinetic studies on human liver alcohol dehydrogenase, illustrating the affinity

enhancement provided by C4-substitution[3].

Fragment-Based Drug Discovery (FBDD): SAD
Phasing and Hot-Spot Identification
Before a simple scaffold can be elaborated into a complex, high-affinity inhibitor, structural

biologists must identify binding "hot spots" on the target enzyme. 4-Bromopyrazole is an ideal

fragment for this purpose. Its small size, combined with its dual hydrogen-bonding and
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halogen-bonding capabilities, allows it to bind promiscuously to multiple allosteric and

orthosteric sites across various target proteins[2][7].

Crucially, the bromine atom scatters X-rays with a strong anomalous signal at specific

wavelengths (e.g., 0.92 Å). This enables experimental phase determination via Single-

Wavelength Anomalous Dispersion (SAD), allowing researchers to solve the protein's crystal

structure while simultaneously mapping the inhibitor binding sites[2].

Table 2: Halogen Properties for SAD Phasing in FBDD

Halogen X-Ray Edge
Optimal
Wavelength
(Å)

Anomalous
Signal (

)

Binding
Characteristic

Bromine (Br) K-edge ~0.92 ~4 e⁻

Promiscuous

hot-spot binding

via sigma hole

Iodine (I) L-edge / Cu K ~1.54 ~7 e⁻

Stronger halogen

bonding,

accessible on

home sources

Data supporting experimental SAD phasing parameters using halogenated pyrazoles[2].

Protocol A: Crystallographic Fragment Screening and
SAD Phasing
Self-Validating System: This protocol includes internal checkpoints to ensure crystal integrity

and phasing success.

Fragment Library Preparation: Prepare a 500 mM stock solution of 4-bromopyrazole in 100%

DMSO.

Crystal Soaking: Transfer target enzyme crystals into a crystallization drop containing the

mother liquor supplemented with 50 mM 4-bromopyrazole (final DMSO concentration

10%).
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Causality: High fragment concentrations are required to saturate low-affinity hot spots. The

10% DMSO limit prevents solvent-induced lattice degradation.

Validation Checkpoint 1 (Diffraction Quality): Mount a test crystal and assess diffraction. If

the resolution degrades by >0.5 Å compared to apo-crystals, reduce the soaking time from

24 hours to 1 hour, or lower the fragment concentration to 25 mM.

Data Collection: Collect X-ray diffraction data at a synchrotron source tuned to the bromine

K-edge (

Å) to maximize the anomalous scattering factor (

)[2].

Validation Checkpoint 2 (Phasing): Calculate anomalous difference Fourier maps. A peak

at the expected heavy atom site validates successful fragment binding and provides the
initial phases for structure solution.
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Workflow of Fragment-Based Drug Discovery using 4-bromopyrazole for SAD phasing.

Scaffold Functionalization: Synthesizing High-
Affinity DHODH Inhibitors
Once binding hot spots are structurally validated, the 4-bromopyrazole core is synthetically

elaborated. The C4-bromine atom serves as an excellent reactive handle for palladium-

catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[4][8]. Furthermore, the N1 position

can be arylated to build complex, multi-ring systems[1][4].

In the development of immunosuppressive agents, researchers utilize 4-bromopyrazole to

synthesize 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives, which are potent inhibitors of Human

Dihydroorotate Dehydrogenase (DHODH)[4]. DHODH catalyzes the oxidation of dihydroorotate
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to orotate, a rate-limiting step in de novo pyrimidine biosynthesis. Inhibiting this enzyme starves

rapidly dividing cells (such as activated T-lymphocytes) of the uridine monophosphate (UMP)

required for DNA/RNA synthesis[4].
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Mechanism of DHODH inhibition by 4-bromopyrazole derivatives in pyrimidine biosynthesis.

Protocol B: Palladium-Catalyzed Scaffold
Functionalization
Self-Validating System: This protocol describes the two-step synthesis of a DHODH inhibitor

precursor, incorporating analytical checkpoints to verify chemical transformations.

Step 1: N-Arylation of 4-Bromopyrazole
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Reaction Setup: In a microwave vial, combine 4-bromopyrazole (1.0 eq), an aryl fluoride

(e.g., 5-cyclopropyl-2-fluoropyridine, 1.2 eq), and

(2.0 eq) in anhydrous acetonitrile.

Causality:

is a strong, non-nucleophilic base required to deprotonate the pyrazole N1, significantly
increasing its nucleophilicity for the subsequent

reaction[4].

Microwave Irradiation: Seal the vial and heat to 180 °C for 2–6 hours under microwave

irradiation.

Causality: High thermal energy is necessary to overcome the activation energy barrier of

substituting a sterically hindered, electron-rich heteroaromatic ring[4].

Validation Checkpoint 1 (LC-MS): Sample the reaction mixture. The complete disappearance

of the 4-bromopyrazole mass peak (m/z ~147) and the appearance of the N-arylated product

mass confirms successful conversion.

Step 2: Suzuki-Miyaura Cross-Coupling at C4

Reaction Setup: To the purified N-arylated intermediate, add an arylboronic acid (1.5 eq),

catalyst (0.05 eq), and

(aqueous, 2.0 eq) in a 1,4-dioxane/water mixture.

Reflux: Heat the mixture to 90 °C under an inert argon atmosphere for 12 hours.

Causality: The palladium catalyst undergoes oxidative addition into the C–Br bond. The

electron-withdrawing nature of the pyrazole ring weakens this bond, facilitating the

insertion and subsequent transmetalation with the boronic acid to build the extended

inhibitor scaffold[4][8].

Validation Checkpoint 2 (NMR Spectroscopy): Following extraction and column

chromatography, utilize
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and

NMR. The disappearance of the singlet corresponding to the pyrazole C4-proton (if tracking
from an unsubstituted analog) or the integration of the newly appended aryl protons validates
the successful formation of the target DHODH inhibitor.
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Processes and intermediates for making a JAK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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